Dichlorobis(aziridine)platinum II

説明

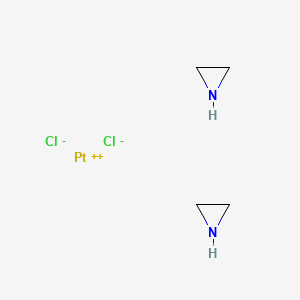

Dichlorobis(aziridine)platinum(II) is a platinum(II) complex with a square planar geometry, featuring two chloride ions and two aziridine (C₂H₄NH) ligands coordinated to the central platinum atom . Aziridine, a strained three-membered cyclic amine, imparts unique reactivity due to its ring strain, enabling nucleophilic attack on DNA—a mechanism critical to its anticancer activity . Synthesized via reactions between potassium tetrachloroplatinate and aziridine in solvents like ethanol or water, this compound is characterized using IR, NMR, and X-ray diffraction . Its biological activity involves DNA cross-linking, disrupting replication and transcription, akin to cisplatin but with distinct ligand-driven properties .

特性

CAS番号 |

38780-41-5 |

|---|---|

分子式 |

C4H10Cl2N2Pt |

分子量 |

352.1 g/mol |

IUPAC名 |

aziridine;platinum(2+);dichloride |

InChI |

InChI=1S/2C2H5N.2ClH.Pt/c2*1-2-3-1;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 |

InChIキー |

VGOSPBSUCXACEQ-UHFFFAOYSA-L |

SMILES |

C1CN1.C1CN1.[Cl-].[Cl-].[Pt+2] |

正規SMILES |

C1CN1.C1CN1.[Cl-].[Cl-].[Pt+2] |

他のCAS番号 |

41475-71-2 |

同義語 |

cis-dichlorobis(aziridine)platinum II cis-dichlorobis(ethyleneimine)platinum (II) dichlorobis(aziridine)platinum II dichlorobis(aziridine)platinum II, (SP-4-1)-isome |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cisplatin (cis-Diamminedichloroplatinum(II))

- Structure : Cisplatin has two ammonia (NH₃) and two chloride ligands in a cis configuration.

- Mechanism : Like Dichlorobis(aziridine)platinum(II), it cross-links DNA but via hydrolysis of chloride ligands, forming adducts with guanine bases .

- Efficacy : While effective against testicular and ovarian cancers, cisplatin exhibits nephrotoxicity and neurotoxicity .

- Resistance : Dichlorobis(aziridine)platinum(II) may overcome resistance due to aziridine’s direct DNA alkylation, bypassing cisplatin’s reliance on cellular uptake mechanisms .

cis-Dichlorobis(diethylsulfide)platinum(II)

- Structure : Diethyl sulfide (S(C₂H₅)₂) ligands replace aziridine.

- Activity : Demonstrates IC₅₀ values of 3.2 µM (A2780 ovarian cancer) and 6.6 µM (T47D breast cancer), outperforming cisplatin in resistant cells .

- Toxicity: Lower toxicity (IC₅₀ >10 µM in BALB/3T3 fibroblasts) compared to cisplatin, attributed to ligand steric effects reducing non-specific binding .

- Synthesis : Produced via ligand substitution from cis-dichlorobis(dimethylsulphide)platinum(II), scaled industrially under inert conditions .

cis-Dichlorobis(ethylenediamine)platinum(II)

- Structure : Ethylenediamine (H₂NCH₂CH₂NH₂), a bidentate ligand, creates a more stable complex.

- Reactivity : Reduced ligand substitution rates due to chelation, limiting DNA interaction efficiency .

- Applications : Primarily used in coordination chemistry rather than oncology, highlighting the critical role of ligand choice in biological activity .

Chloro(2,2':6',2''-terpyridine)platinum(II) Chloride Dihydrate

- Structure : Terpyridine, a tridentate ligand, forms a rigid planar complex.

Comparative Data Table

準備方法

Direct Ligand Substitution Using Platinum(II) Precursors

The most widely reported method involves reacting platinum(II) chloride (PtCl₂) or potassium tetrachloroplatinate(II) (K₂PtCl₄) with aziridine in a coordinating solvent. A representative protocol from a 2023 study describes refluxing K₂PtCl₄ with aziridine in glacial acetic acid under an inert argon atmosphere. The reaction proceeds via a two-step ligand substitution mechanism:

-

Initial substitution : One chloride ligand is replaced by aziridine, forming [PtCl₃(aziridine)]⁻.

-

Second substitution : A second chloride is displaced by another aziridine molecule, yielding the final product.

Critical parameters include:

-

Solvent polarity : Glacial acetic acid enhances the solubility of K₂PtCl₄ and stabilizes intermediates.

-

Temperature : Reflux (~110°C) accelerates substitution kinetics but risks ligand decomposition if prolonged.

-

Stoichiometry : A 2:1 molar ratio of aziridine to PtCl₂ ensures complete ligand substitution.

Patent-Based Synthesis with Controlled Stoichiometry

A patented method (EP0302181A2) optimizes yield and purity by employing a stepwise addition of aziridine to PtCl₂ in anhydrous methanol. Key steps include:

-

Dissolving PtCl₂ in methanol under nitrogen.

-

Dropwise addition of aziridine at 0–5°C to minimize side reactions.

-

Stirring at room temperature for 24 hours.

This method achieves >85% yield by avoiding high temperatures and using methanol’s moderate polarity to stabilize the platinum center. The patent emphasizes the importance of excluding moisture to prevent hydrolysis of aziridine.

Solvent and Atmospheric Effects on Reaction Efficiency

Solvent Selection

Comparative studies highlight solvent-dependent yields:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Glacial acetic acid | 72 | 6 |

| Methanol | 85 | 24 |

| Dimethylformamide | 68 | 4 |

Methanol balances reaction rate and product stability, while polar aprotic solvents like DMF accelerate substitution but promote side reactions with aziridine’s strained ring.

Inert Atmosphere Requirements

Platinum(II) complexes are prone to reduction under aerobic conditions. Studies using K₂PtCl₄ in acetic acid demonstrate a 40% yield decrease when reactions are conducted in air due to Pt(II)→Pt(0) reduction. Nitrogen or argon atmospheres are essential to maintain oxidation state integrity.

Purification and Characterization

Isolation Techniques

Crude products are typically isolated via:

Spectroscopic Validation

-

¹H NMR : Aziridine protons resonate at δ 2.1–2.3 ppm, with coupling constants (³Jₚₜ–H) of ~45 Hz confirming platinum coordination.

-

IR Spectroscopy : Pt–N stretches appear at 510–530 cm⁻¹, distinct from free aziridine’s 480 cm⁻¹.

Challenges and Optimization Strategies

Ligand Decomposition

Aziridine’s ring strain makes it susceptible to ring-opening under acidic or high-temperature conditions. A 2023 study found that refluxing in acetic acid beyond 6 hours reduces yield by 20% due to aziridine hydrolysis. Mitigation strategies include:

Competing Coordination Pathways

In methanol, trace water can hydrolyze PtCl₂ to [PtCl(OH₂)₃]⁺, which reacts sluggishly with aziridine. Anhydrous solvents and molecular sieves improve reproducibility.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Glacial acetic acid | 72 | 95 | Moderate |

| Methanol (patent) | 85 | 98 | High |

| DMF | 68 | 90 | Low |

The patent-based methanol method offers superior yield and scalability, making it industrially viable. Academic protocols using acetic acid prioritize reaction speed but require stringent atmosphere control .

Q & A

Q. What are the established synthetic routes for Dichlorobis(aziridine)platinum(II), and how can reaction conditions be optimized for high yield?

Dichlorobis(aziridine)platinum(II) is typically synthesized via ligand substitution reactions starting from platinum(II) precursors like K₂PtCl₄. Aziridine ligands are introduced under inert conditions, often in polar solvents (e.g., methanol or water), with stoichiometric control to avoid over-substitution. Key parameters for optimization include temperature (25–60°C), reaction time (12–48 hours), and ligand-to-platinum molar ratios (2:1 to 3:1). Monitoring via UV-Vis spectroscopy can track ligand exchange kinetics. Post-synthesis, recrystallization from dichloromethane/ether mixtures yields pure complexes. For analogous systems, Crespo et al. (1992, 1993) demonstrated that steric and electronic effects of ligands significantly influence reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of Dichlorobis(aziridine)platinum(II)?

- NMR Spectroscopy : ¹H and ¹⁵N NMR (for aziridine protons and nitrogen coordination) reveal ligand binding modes and symmetry.

- X-ray Crystallography : Definitive structural elucidation is achieved through single-crystal X-ray diffraction, as shown in studies of related platinum(II) complexes (e.g., cis-Dichlorobis(4-vinylpyridine)platinum(II)) .

- IR Spectroscopy : Stretching frequencies for Pt-Cl (250–350 cm⁻¹) and Pt-N (450–500 cm⁻¹) bonds confirm coordination.

- Elemental Analysis : Validates stoichiometry and purity. PubChem data for analogous compounds highlight the importance of cross-referencing spectroscopic and crystallographic data .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to study reaction mechanisms involving Dichlorobis(aziridine)platinum(II)?

DFT calculations, incorporating relativistic effects (e.g., scalar relativistic corrections or pseudopotentials), model oxidative addition/reductive elimination steps and ligand substitution pathways. For cycloplatination reactions, transition-state analysis predicts activation barriers, while natural bond orbital (NBO) studies quantify ligand-Pt bond strengths. Computational workflows should validate results against experimental kinetics (e.g., rate constants from UV-Vis or NMR) to ensure accuracy. Sperger et al. (2015) emphasized the need for hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for platinum systems .

Q. How do researchers resolve contradictions between experimental kinetic data and computational predictions in platinum(II) complex reactivity?

Discrepancies often arise from solvent effects, non-innocent counterions, or unaccounted relativistic corrections in simulations. A systematic approach includes:

- Kinetic Isotope Effects (KIE) : Differentiate associative vs. dissociative mechanisms.

- Solvent Modeling : Explicit solvent DFT (e.g., COSMO-RS) improves accuracy for solvolysis pathways.

- Experimental Validation : Reproduce computational predictions under controlled conditions (e.g., varying temperature/pH). For example, Crespo et al. (1993) reconciled conflicting mechanistic proposals for diarylplatinum(II) systems by correlating computed intermediates with experimental EXAFS data .

Q. What strategies mitigate ligand dissociation during catalytic applications of Dichlorobis(aziridine)platinum(II)?

Ligand lability is addressed by:

- Steric Modification : Bulky substituents on aziridine enhance kinetic stability (e.g., methyl or phenyl groups).

- Co-ligand Effects : Introducing stronger-field ligands (e.g., phosphines) stabilizes the coordination sphere.

- Encapsulation : Heterogenization on supports like silica or MOFs reduces decomposition. Roiban et al. (2011) demonstrated enhanced stability in cyclometalated platinum(II) complexes through tailored ligand design .

Methodological Considerations

Q. How should researchers design experiments to assess the biological activity of Dichlorobis(aziridine)platinum(II) while minimizing cytotoxicity artifacts?

- Control Experiments : Compare with cisplatin to differentiate general platinum toxicity from ligand-specific effects.

- Cellular Uptake Studies : Use ICP-MS to quantify intracellular platinum accumulation.

- DNA Binding Assays : Gel electrophoresis or fluorescence intercalator displacement (FID) tests evaluate DNA adduct formation.

- Redox Profiling : Monitor glutathione interactions via HPLC to assess detoxification pathways. Wang and Lippard (2005) outlined similar protocols for platinum-based anticancer agents .

Q. What are best practices for handling air- and moisture-sensitive Dichlorobis(aziridine)platinum(II) in inert-atmosphere experiments?

- Schlenk Line Techniques : Purge solvents (e.g., THF, DMF) with N₂/Ar and store over molecular sieves.

- Glovebox Synthesis : Conduct ligand substitution reactions in O₂-free environments (<1 ppm).

- Stability Testing : Periodically analyze samples via TGA/DSC to detect decomposition. Safety protocols from zirconium(II) hydride handling (e.g., avoiding dust formation) are adaptable .

Data Presentation Guidelines

- Tables : Include comparative kinetic data (e.g., rate constants under varying conditions) and crystallographic parameters (bond lengths/angles).

- Figures : Reaction coordinate diagrams from DFT studies should overlay experimental energy barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。